Chromoionophore X
Overview
Description
Chromoionophore X is a highly lipophilic pH indicator used as a signal transducer in ion-selective optical sensors. These sensors are crucial in analytical and bioanalytical chemistry for the quantification of small inorganic ions, including alkali and alkaline earth metal ions, transition metal ions, and various anions . This compound is known for its ability to reversibly bind ions in a highly selective manner, making it an essential component in ion-selective optodes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Chromoionophore X involves the preparation of a lipophilic pH indicator through a series of organic reactions. The specific synthetic routes and reaction conditions are proprietary and vary depending on the manufacturer. the general approach includes the following steps:
Synthesis of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functionalization: The core structure is then functionalized with lipophilic groups to enhance its solubility in non-polar solvents.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain a high-purity compound.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for large-scale production, ensuring high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings to achieve consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: Chromoionophore X undergoes various chemical reactions, including:
Protonation and Deprotonation: As a pH indicator, this compound can undergo protonation and deprotonation reactions, which result in changes in its optical properties.
Complexation: this compound can form complexes with metal ions, which is the basis for its use in ion-selective optodes.
Common Reagents and Conditions:
Protonation and Deprotonation: These reactions typically occur in aqueous solutions with varying pH levels.
Complexation: Common reagents include metal salts such as sodium chloride, potassium chloride, and calcium chloride. The reactions are usually carried out in non-polar solvents to maintain the lipophilicity of this compound.
Major Products:
Protonation and Deprotonation: The major products are the protonated and deprotonated forms of this compound.
Complexation: The major products are the metal ion complexes of this compound.
Scientific Research Applications
Chromoionophore X has a wide range of scientific research applications, including:
Chemistry: Used in ion-selective optical sensors for the quantification of various ions in complex samples.
Biology: Employed in intracellular ion sensing to monitor ion concentrations within cells.
Medicine: Utilized in diagnostic devices for the detection of ions in biological fluids.
Industry: Applied in environmental monitoring to detect ion concentrations in water and soil samples.
Mechanism of Action
Chromoionophore X exerts its effects through a mechanism involving protonation and deprotonation reactions. The compound acts as a pH indicator, changing its optical properties in response to changes in pH levels . In ion-selective optodes, this compound forms complexes with target ions, resulting in a change in optical signal that can be measured and quantified . The molecular targets include various metal ions, and the pathways involved are primarily based on ion-exchange and complexation reactions .
Comparison with Similar Compounds
Chromoionophore X is unique compared to other similar compounds due to its high lipophilicity and selectivity for specific ions. Similar compounds include:
Chromoionophore I: Another lipophilic pH indicator used in ion-selective optodes.
Solvatochromic Dyes: These dyes are used as alternative signal transducers in ion-selective optical sensors.
Oxazinoindolines: A new class of fluorescent H+ turn-on chromoionophores suitable for ion-selective optical sensors.
This compound stands out due to its superior selectivity and stability in complex real samples, making it a preferred choice for various applications .
Properties
IUPAC Name |
1-[4-[(E)-2-[4-(dioctylamino)phenyl]ethenyl]phenyl]-2,2,2-trifluoroethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H44F3NO/c1-3-5-7-9-11-13-25-36(26-14-12-10-8-6-4-2)30-23-19-28(20-24-30)16-15-27-17-21-29(22-18-27)31(37)32(33,34)35/h15-24H,3-14,25-26H2,1-2H3/b16-15+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCOAQAROPQVJL-FOCLMDBBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN(CCCCCCCC)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCN(CCCCCCCC)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H44F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30421744 | |
Record name | Chromoionophore X | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30421744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
515.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192190-92-4 | |
Record name | Chromoionophore X | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30421744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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